molecular formula C22H23FN4O3 B6087732 Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate

Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate

Cat. No.: B6087732
M. Wt: 410.4 g/mol
InChI Key: GDDNPJKDCXANOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrazolo[1,5-a]pyrimidine core with a piperidine and ethyl ester functionalities sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-2-30-21(29)22(14-16-7-3-4-8-17(16)23)9-5-11-26(15-22)20(28)18-13-19-24-10-6-12-27(19)25-18/h3-4,6-8,10,12-13H,2,5,9,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDNPJKDCXANOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=NN3C=CC=NC3=C2)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.